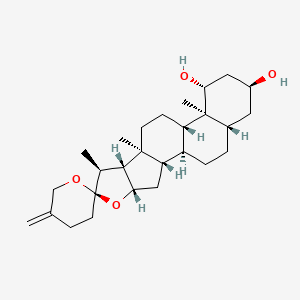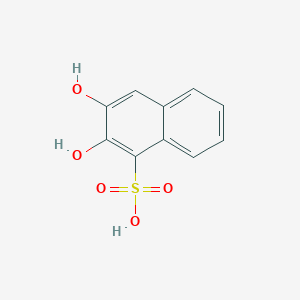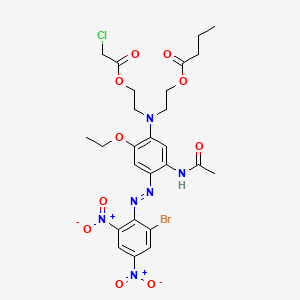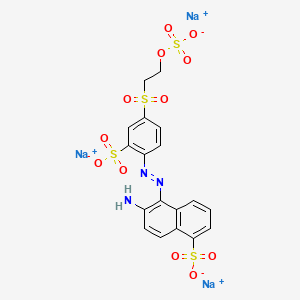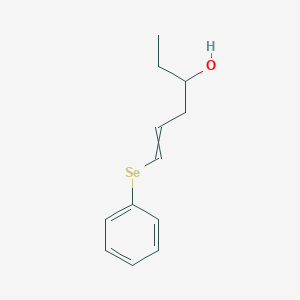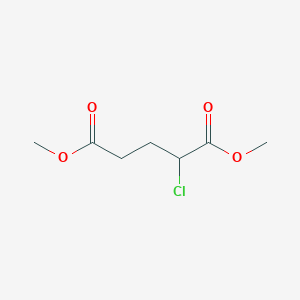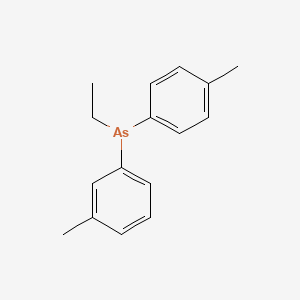
Ethyl(3-methylphenyl)(4-methylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(3-methylphenyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of ethyl, 3-methylphenyl, and 4-methylphenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3-methylphenyl)(4-methylphenyl)arsane typically involves the reaction of ethylarsenic compounds with 3-methylphenyl and 4-methylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the aryl groups to the arsenic center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(3-methylphenyl)(4-methylphenyl)arsane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The ethyl, 3-methylphenyl, and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl(3-methylphenyl)(4-methylphenyl)arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl(3-methylphenyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the ethyl and methyl groups.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.
Uniqueness
Ethyl(3-methylphenyl)(4-methylphenyl)arsane is unique due to the presence of both ethyl and methylphenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
83627-11-6 |
|---|---|
Molekularformel |
C16H19As |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
ethyl-(3-methylphenyl)-(4-methylphenyl)arsane |
InChI |
InChI=1S/C16H19As/c1-4-17(15-10-8-13(2)9-11-15)16-7-5-6-14(3)12-16/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
DHGNQDWJQBTJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
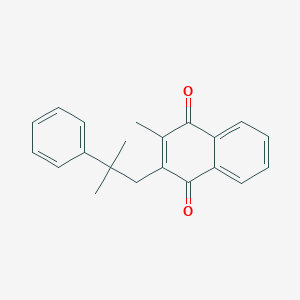
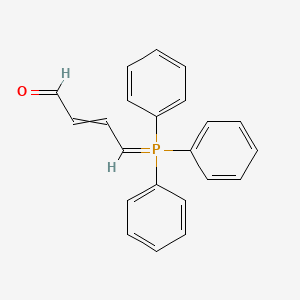
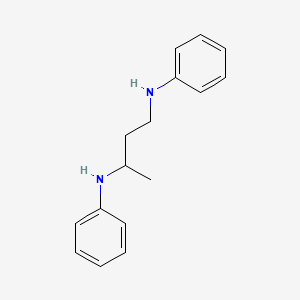
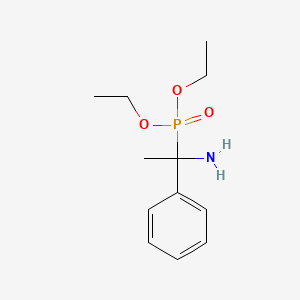
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
